4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a synthetic organic compound with the molecular formula C₁₇H₉F₂N₃O₂S It is characterized by the presence of fluorine atoms, a pyrimido[2,1-b][1,3]benzothiazole core, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimido[2,1-b][1,3]benzothiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with benzamide: The final step involves coupling the fluorinated pyrimido[2,1-b][1,3]benzothiazole with a benzamide derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in studying biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
- 4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide
Uniqueness
4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H9F2N3O2S |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4-fluoro-N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C17H9F2N3O2S/c18-10-3-1-9(2-4-10)15(23)21-12-8-20-17-22(16(12)24)13-6-5-11(19)7-14(13)25-17/h1-8H,(H,21,23) |
InChI Key |
RJZJRTUYEQLLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F)F |
Origin of Product |
United States |
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